REACTION_SMILES
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[Cl:31][CH2:32][Cl:33].[O:20]=[Cr:21]([Cl:22])([O-:23])=[O:24].[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][c:11]([CH:17]([CH3:18])[OH:19])[cH:12][cH:13][c:14]3[cH:15][cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[nH+:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][c:11]([C:17]([CH3:18])=[O:19])[cH:12][cH:13][c:14]3[cH:15][cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1ccc2ccc(-c3ccccc3)nc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc2ccc(-c3ccccc3)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |